An In-depth Technical Guide to 1-tert-Butoxy-2-propanol (CAS 57018-52-7)
An In-depth Technical Guide to 1-tert-Butoxy-2-propanol (CAS 57018-52-7)
Editorial Note: The initial request specified an analysis of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)- (CAS 79808-30-3). However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of detailed technical information for this specific compound. In contrast, extensive data exists for the closely related and commercially significant isomer, 1-tert-butoxy-2-propanol (CAS 57018-52-7) , also known as Propylene Glycol mono-tert-Butyl Ether (Arcosolv® PTB). This guide has therefore been expertly curated to provide an in-depth technical overview of this well-documented compound to best serve the interests of researchers, scientists, and drug development professionals.
Executive Summary & Core Compound Identity
1-tert-Butoxy-2-propanol is a colorless, combustible liquid recognized for its unique combination of hydrophilic and hydrophobic properties.[1] This bifunctionality, stemming from a hydroxyl group, a central propylene glycol backbone, and a bulky, non-polar tert-butyl ether group, makes it an exceptionally versatile aprotic solvent and coupling agent.[1] It has emerged as a critical component in numerous industrial and commercial formulations, largely as a safer and more effective replacement for ethylene glycol series ethers (E-series).[1][2] This guide will elucidate the fundamental physicochemical properties, synthesis pathways, key applications, and safety protocols associated with this compound, providing a comprehensive resource for laboratory and industrial professionals.
Synonyms: Propylene glycol mono-tert-butyl ether, Arcosolv® PTB, 1-(1,1-Dimethylethoxy)-2-propanol.[1][3]
Physicochemical & Thermophysical Properties
The utility of 1-tert-butoxy-2-propanol in various applications is directly governed by its distinct physical and chemical characteristics. These properties facilitate its role as a solvent, a coalescing agent in coatings, and a coupling agent in cleaning formulations.
Key Property Data
A summary of the essential physicochemical data is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Registry Number | 57018-52-7 | [3] |
| Molecular Formula | C₇H₁₆O₂ | [1][3] |
| Molecular Weight | 132.20 g/mol | [1][4] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Mild, ethereal, eucalyptus-like | [1][4] |
| Boiling Point | 151 °C (304 °F) at 760 mmHg | [1][4] |
| Melting Point | -27 °C to -56 °C | [1][6][7] |
| Density | 0.874 g/mL at 20 °C | [7] |
| Flash Point | 45 °C (112 °F) (Closed Cup) | [1][4] |
| Water Solubility | 18% at 20 °C | [1] |
| log P (Octanol/Water) | 0.87 | [1] |
| Vapor Pressure | 2.7 mmHg at 25 °C | [1] |
| Refractive Index | n20/D 1.413 | [6][7] |
Spectral Data Insights
Spectroscopic analysis is fundamental for the verification of identity and purity of 1-tert-butoxy-2-propanol.
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¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the tert-butyl group (a sharp singlet), the methyl group on the propanol backbone (a doublet), and the methine and methylene protons of the backbone (multiplets). The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the quaternary carbon and methyl carbons of the tert-butyl group, as well as the three distinct carbons of the propanol backbone.
-
Mass Spectrometry (MS): Mass spectral data can be used to confirm the molecular weight and analyze fragmentation patterns for structural elucidation.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group, and strong C-O stretching bands for the ether linkage.[1]
Synthesis Methodology & Industrial Production
The industrial synthesis of 1-tert-butoxy-2-propanol is a well-established process designed for high purity and yield of the desired α-isomer.
Core Synthesis Reaction
The primary manufacturing route involves the acid-catalyzed reaction of isobutylene with an excess of propylene glycol .[1][2][4]
-
Causality of Reagent Choice:
-
Isobutylene: Serves as the source of the tert-butyl group. Its high reactivity under acidic conditions, due to the formation of a stable tertiary carbocation, makes it an ideal electrophile for this etherification.
-
Propylene Glycol: Provides the propanol backbone. Using it in excess helps to maximize the formation of the mono-etherified product and minimize the production of the di-etherified byproduct (propylene glycol di-tert-butyl ether).[1]
-
Catalyst: A solid-resin etherification catalyst, typically a sulfonated polystyrene resin (e.g., Amberlyst™), is employed.[1][2] This provides a heterogeneous catalytic system, which simplifies catalyst removal and product purification compared to homogeneous acid catalysts like sulfuric acid.
-
Experimental Protocol: Laboratory Scale Synthesis
The following protocol outlines a representative procedure for the synthesis of 1-tert-butoxy-2-propanol.
-
Reactor Setup: A stirred, temperature-controlled glass reactor is charged with propylene glycol (e.g., 3.0 molar equivalents) and a solid acid catalyst (e.g., 5% by weight of total reactants).
-
Reactant Introduction: The reactor is heated to the target reaction temperature (typically 60-90°C). Isobutylene (1.0 molar equivalent) is then introduced slowly below the liquid surface to ensure efficient reaction and minimize volatilization.
-
Reaction Monitoring: The reaction is allowed to proceed for several hours. Progress can be monitored by withdrawing small aliquots and analyzing them via Gas Chromatography (GC) to determine the consumption of propylene glycol and the formation of the product.[1]
-
Catalyst Removal: Upon completion, the reaction mixture is cooled, and the solid resin catalyst is removed by simple filtration.
-
Purification: The crude product is purified by fractional distillation under reduced pressure.[1][2] This step is crucial to separate the desired 1-tert-butoxy-2-propanol (α-isomer) from unreacted propylene glycol, the minor 2-tert-butoxy-1-propanol (β-isomer), and other potential impurities like tert-butanol and propylene glycol di-tert-butyl ether.[1]
Synthesis Workflow Diagram
Caption: First aid workflow for exposure to 1-tert-butoxy-2-propanol.
References
- Thermophysical Properties of 2-Propanol, 1,3-bis(1,1-dimethylethoxy)-. (n.d.).
- Safety data sheet - Möller Chemie. (n.d.).
-
1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629 . (n.d.). PubChem. Retrieved from [Link]
- Safety Data Sheet - Ricca Chemical. (2026, January 8).
- Tetramethylammonium chloride - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, April 19).
-
1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data . (n.d.). IARC Publications. Retrieved from [Link]
-
Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents . (n.d.). NCBI. Retrieved from [Link]
-
n-Butoxy-2-propanol | C7H16O2 | CID 21210 . (n.d.). PubChem. Retrieved from [Link]
- NMR Chemical Shifts. (n.d.).
- Synthesis of 1-[3-[(1-methylethyl)thio]phenoxy]-3-(octylamino)2-propanol hydrochloride. (n.d.).
-
3-(1,1-Dimethylethoxy)-1-propanol . (n.d.). PubChem. Retrieved from [Link]
-
¹³C NMR spectra of the (a) 1,3-dichloro-2-propanol, (b) DBU, and (c)... . (n.d.). ResearchGate. Retrieved from [Link]
- Process for production of 2-propanol - Google Patents. (n.d.).
- 2-Propanol - Dutscher. (2023, April 12).
-
2-Propanol, 1-(1,1-dimethylethoxy)- . (n.d.). NIST WebBook. Retrieved from [Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
-
1-tert-butoxy-2-propanol - ChemBK . (2024, April 9). Retrieved from [Link]
- (PDF) Synthesis of 1-(3 Diethylaminophenyloxy)- 2-Propanol. (2018, January 1). Amanote Research.
-
BUTOXYPROPANOL - Ataman Kimya . (n.d.). Retrieved from [Link]
Sources
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Propanol, 1-(1,1-dimethylethoxy)- [webbook.nist.gov]
- 4. 1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 57018-52-7: 1-tert-Butoxy-2-propanol | CymitQuimica [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chembk.com [chembk.com]
